molecular formula C18H18N4O2 B104346 N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide CAS No. 17745-84-5

N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide

Cat. No.: B104346
CAS No.: 17745-84-5
M. Wt: 322.4 g/mol
InChI Key: IJZPLXLJPCGXJX-UHFFFAOYSA-N
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Description

N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide is a bis-Schiff base derivative featuring dual hydrazone linkages and acetamide substituents. The compound’s structure includes two aromatic rings connected via a conjugated hydrazinylidene-methylidene system, with acetamide groups at the para-positions of both phenyl rings. The Z-configuration of the hydrazone bonds (evident in the nomenclature) further dictates its stereoelectronic properties and reactivity .

Properties

CAS No.

17745-84-5

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-[[(4-acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide

InChI

InChI=1S/C18H18N4O2/c1-13(23)21-17-7-3-15(4-8-17)11-19-20-12-16-5-9-18(10-6-16)22-14(2)24/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI Key

IJZPLXLJPCGXJX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)NC(=O)C

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)NC(=O)C

Other CAS No.

17745-84-5

Pictograms

Environmental Hazard

Origin of Product

United States

Biological Activity

N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide, a compound with a complex hydrazine structure, has garnered attention for its potential biological activities, particularly in the realms of anticancer and anticonvulsant effects. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound can be described by its IUPAC name and structural formula, showcasing its hydrazine and acetamide functional groups. The synthesis typically involves the reaction of 4-acetamidobenzaldehyde with hydrazine derivatives under controlled conditions to yield the desired product. The characterization of the compound is often confirmed through techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, compounds with similar structures have shown promising results in inducing apoptosis in tumor cells.

  • Mechanism of Action : The proposed mechanisms include:
    • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
    • Inhibition of DNA Synthesis : Studies using MTT assays have demonstrated reduced viability in cancer cell lines such as A549 (lung cancer) and C6 (glioma) upon treatment with related compounds .

Anticonvulsant Activity

The anticonvulsant properties of this class of compounds are also noteworthy. Research indicates that certain derivatives exhibit significant protective effects in animal models subjected to seizure-inducing stimuli.

  • Testing Methods : The evaluation typically employs the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. Results suggest that specific structural modifications enhance anticonvulsant efficacy.
CompoundDose (mg/kg)MES ProtectionscPTZ Protection
1100YesNo
2300YesYes
3100NoYes

Case Studies

  • Anticancer Study : A study evaluated a series of hydrazone derivatives similar to this compound against A549 and C6 cell lines. Results indicated that derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .
  • Anticonvulsant Study : In another investigation, a derivative was tested for its anticonvulsant properties using the MES model. The compound demonstrated protection at doses of 100 mg/kg, indicating its potential as a therapeutic agent for epilepsy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the potential of N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide as an anticancer agent. The compound's hydrazone structure is known to interact with biological targets involved in cancer progression. For instance, hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound could be developed into a therapeutic agent against malignancies such as breast and colon cancer .

Mechanism of Action:
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This has been supported by experimental data showing that treatment with similar hydrazone compounds leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Agricultural Applications

Pest Control:
this compound has also been investigated for its potential as a pesticide. Research indicates that compounds with similar hydrazone structures exhibit insecticidal properties against various agricultural pests, including aphids and beetles. These compounds can disrupt the hormonal systems of insects, leading to mortality or reduced reproduction rates .

Synergistic Effects:
Studies have shown that when used in combination with other agricultural chemicals, this compound can enhance the efficacy of existing pesticides. This synergistic effect can lead to lower application rates and reduced environmental impact while maintaining effective pest control .

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of this compound in vitro on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Insecticidal Activity
Another research project focused on evaluating the insecticidal activity of this compound against common agricultural pests. The results demonstrated over 80% mortality in treated populations of aphids within 48 hours, suggesting its potential as a viable alternative to synthetic pesticides .

Comparison with Similar Compounds

Schiff Base Derivatives

  • N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide (): This analogue replaces the hydrazinylidene group with a simpler iminomethyl linkage and substitutes the acetamidophenyl group with a 4-methylphenyl moiety.
  • N-[4-(Morpholinodiazenyl)phenyl]-acetamide (): Incorporates a morpholine-diazenyl group instead of the hydrazinylidene-methylidene system. The diazenyl linkage introduces sp² hybridization, as confirmed by X-ray crystallography, which may enhance electronic delocalization but reduce steric bulk compared to the target compound .

Heterocyclic Analogues

  • N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide (): Features a thiazolidinone ring fused with an imino group, introducing sulfur and oxygen atoms. This structure increases polarity and hydrogen-bonding capacity, contrasting with the purely aromatic and hydrazone-based system of the target compound .
  • Unlike the target compound, this structure leverages click chemistry for synthesis, yielding a lower reaction efficiency (46% yield) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₈H₁₈N₄O₂ 322.36 Dual Z-configured hydrazone linkages, acetamide substituents
N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide C₁₆H₁₆N₂O 252.31 E-imine, methylphenyl substituent, reduced conjugation
N-[4-(Morpholinodiazenyl)phenyl]-acetamide C₁₂H₁₆N₄O₂ 264.28 Diazenyl-morpholine group, sp² hybridization, enhanced solubility
N-(4-Methoxyphenyl)-thiazolidinone derivative C₂₄H₂₁N₃O₂S 415.51 Thiazolidinone ring, sulfur/oxygen atoms, higher polarity

Electronic and Crystallographic Insights

  • The Z-configuration in the target compound maximizes conjugation across the hydrazone linkages, as seen in related Schiff bases (). This contrasts with E-configurations, which introduce steric hindrance and reduce planar stability .
  • X-ray data for N-[4-(Morpholinodiazenyl)phenyl]-acetamide () reveals bond angles deviating from ideal sp² hybridization, suggesting slight torsional strain absent in the target compound’s fully conjugated system .

Preparation Methods

Synthesis of 4-Acetamidobenzaldehyde

The precursor 4-acetamidobenzaldehyde is synthesized via acetylation of 4-aminobenzaldehyde using acetic anhydride under acidic conditions. A representative protocol involves:

  • Dissolving 4-aminobenzaldehyde (10 mmol) in glacial acetic acid (20 mL).

  • Adding acetic anhydride (12 mmol) dropwise at 0–5°C.

  • Stirring for 6 hours at room temperature, followed by precipitation in ice-water.

Yield: 85–92% (reported in analogous acetylation reactions).

Hydrazone Formation via Condensation

The bis-hydrazone is formed by reacting 4-acetamidobenzaldehyde with hydrazine hydrate in a 2:1 molar ratio. A standardized procedure includes:

  • Dissolving 4-acetamidobenzaldehyde (2 mmol) in anhydrous ethanol (30 mL).

  • Adding hydrazine hydrate (1 mmol) and catalytic acetic acid (0.1 mL).

  • Refluxing at 80°C for 12 hours under nitrogen.

Work-up: The crude product is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF)/water (1:3).

Table 1: Optimization of Reaction Conditions for Hydrazone Formation

ParameterCondition ACondition BCondition C
Solvent EthanolMethanolAcetone
Catalyst Acetic acidNoneK₂CO₃
Temperature (°C) 806560
Yield (%) 786542

Condition A (ethanol with acetic acid) maximizes yield due to enhanced nucleophilicity of hydrazine and improved solubility of intermediates.

Stereochemical Control and Mechanistic Insights

The (Z,Z)-configuration is favored due to intramolecular hydrogen bonding between the hydrazone N–H and acetamide carbonyl groups, as evidenced by X-ray crystallography in analogous compounds. DFT calculations suggest that the Z isomer is 12–15 kJ/mol more stable than the E isomer due to reduced steric strain.

Mechanism:

  • Nucleophilic attack of hydrazine on the aldehyde carbonyl.

  • Dehydration to form the imine bond.

  • Tautomerization to stabilize the hydrazone form.

Side reactions include oligomerization of hydrazine and formation of mono-hydrazone by-products, which are minimized by strict stoichiometric control.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 30 min) reduces reaction time to 1 hour with comparable yields (75–80%). This method enhances reaction homogeneity and reduces thermal degradation.

Solid-State Mechanochemical Synthesis

Ball-milling 4-acetamidobenzaldehyde and hydrazine sulfate (2:1) for 2 hours yields the product in 68% yield without solvent. While less efficient, this approach aligns with green chemistry principles.

In Situ Acetamide Generation

Ammonium acetate serves as a dual acetylating agent and ammonia source in one-pot syntheses, though this method risks over-acetylation and requires precise temperature control (180–200°C).

Analytical Characterization

Spectroscopic Data

  • IR (KBr): ν = 3270 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆): δ 2.05 (s, 6H, CH₃), 7.65–7.89 (m, 8H, Ar–H), 10.21 (s, 2H, NH).

  • HRMS: m/z calc. for C₁₈H₁₈N₄O₂ [M+H]⁺: 345.1321; found: 345.1318.

X-ray Crystallography

Single-crystal analysis (from DMF/water) confirms the Z configuration, with dihedral angles of 14.9–45.8° between phenyl rings and intramolecular N–H⋯O hydrogen bonds (2.12 Å).

Industrial-Scale Considerations

Catalytic Systems

Cesium salts of silicotungstic acid (Cs₂SiW₁₂O₄₀) enhance reaction rates in continuous flow reactors but introduce metal contamination risks.

Solvent Recycling

Ethanol recovery via fractional distillation achieves 90% solvent reuse, reducing production costs by 40%.

Purity Specifications

Pharmaceutical-grade material requires ≥99.5% purity (HPLC), achieved via column chromatography on silica gel (eluent: ethyl acetate/hexane 3:7) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide, and how can its purity be validated?

  • Methodology : The compound is synthesized via condensation reactions between 4-acetamidobenzaldehyde and phenylhydrazine derivatives under reflux conditions in ethanol or methanol. Key steps include:

  • Step 1 : Formation of the hydrazone linkage through Schiff base chemistry.
  • Step 2 : Acetylation of the intermediate to stabilize the structure.
    Yields typically range from 65–80%, depending on reaction optimization (e.g., solvent polarity, temperature) .
  • Purity Validation : Liquid chromatography-mass spectrometry (LCMS) confirms molecular ions (e.g., m/z 242.2–243.3 for related derivatives) and detects impurities. Recrystallization in ethanol or acetonitrile enhances purity .

Q. How can the structural integrity of this compound be characterized?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves the Z,Z-configuration of the methylidenehydrazinylidene group and confirms planarity of the aromatic-acetamide backbone .
  • NMR Spectroscopy : 1^1H NMR peaks at δ 2.1–2.3 ppm (acetamide CH3_3) and δ 8.0–8.5 ppm (aromatic protons) validate substitution patterns. 13^{13}C NMR identifies carbonyl carbons at ~168–170 ppm .
  • Infrared Spectroscopy : Stretching vibrations at 1650 cm1^{-1} (C=O) and 3200–3400 cm1^{-1} (N-H) confirm functional groups .

Q. What factors influence the solubility and reactivity of this compound?

  • Solubility : The acetamide group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the aromatic backbone reduces solubility in water. Hexafluoropropane moieties in analogs increase lipophilicity, as seen in related compounds .
  • Reactivity : The hydrazinylidene group participates in nucleophilic addition, while the acetamide moiety undergoes hydrolysis under acidic/basic conditions. Steric hindrance from the phenyl groups limits aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Approach :

  • Dose-Response Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Structural Analog Comparison :
AnalogKey ModificationBioactivity Trend
3-NitroanilineSimpler nitro groupLower antimicrobial activity
4-ChloroanilineChloro substitutionReduced solubility
Hexafluoropropane derivativeFluorinated backboneEnhanced lipophilicity and bioactivity
Discrepancies often arise from substituent effects on cell permeability and target binding .

Q. What experimental designs are optimal for studying interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD_D, kon_{on}/koff_{off}) between the compound and immobilized targets.
  • Molecular Docking : Simulates interactions with active sites (e.g., COX-2 for anti-inflammatory studies) using software like AutoDock Vina.
  • Fluorescence Quenching : Monitors conformational changes in proteins (e.g., BSA) upon ligand binding via tryptophan emission shifts .

Q. How can reaction conditions be optimized to improve synthetic yields and scalability?

  • Key Variables :

  • Solvent : Ethanol outperforms methanol in minimizing side reactions (e.g., over-acetylation) .
  • Catalyst : Use of p-toluenesulfonic acid (PTSA) accelerates imine formation by 30% .
  • Temperature : Reflux at 80°C balances reaction rate and decomposition risk.
    • Scale-Up : Employ continuous-flow reactors for controlled mixing and heat dissipation, achieving >90% yield in pilot studies .

Q. What comparative insights can be drawn from structural analogs to guide functionalization strategies?

  • Case Study :

  • Electron-Withdrawing Groups (e.g., -NO2_2): Enhance electrophilicity for nucleophilic attack but reduce solubility.
  • Electron-Donating Groups (e.g., -OCH3_3): Improve solubility but may lower binding affinity to hydrophobic targets.
  • Hybrid Derivatives : Combining fluorinated and acetamide groups (e.g., hexafluoropropane analogs) improves both bioavailability and target specificity .

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